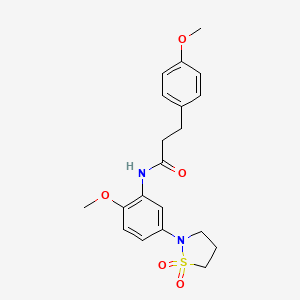

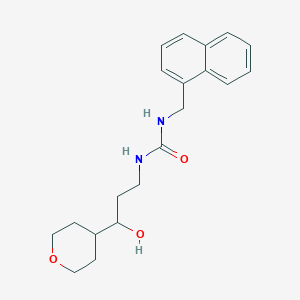

![molecular formula C21H22N2O3 B2491431 N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)环戊烷甲酰胺 CAS No. 922029-35-4](/img/structure/B2491431.png)

N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]oxazepin derivatives involves various strategies, including cyclizations and intramolecular cyclocarbonylation reactions. For example, Lewis acid-mediated cyclizations have been used to produce 1,4-benzothiazepines and 1,4-benzoxazepines from certain precursors, showcasing the versatility of cyclization methods in generating these tricyclic systems (Katritzky et al., 2001). Moreover, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines, catalyzed by PdI(2) and a specific ligand, efficiently yields dibenzo[b,f][1,4]oxazepin-11(10H)-ones under mild conditions (Yang et al., 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds containing the dibenzo[b,e]azepine system have been analyzed through X-ray crystallography, revealing configurations and conformations important for understanding their properties and reactivity. For example, the analysis of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide provides insight into their structural differences, which could influence their chemical behavior (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of dibenzo[b,f][1,4]oxazepin derivatives has been explored through various reactions, including alkynylation and cyclocarbonylation. Alkynylation of seven-membered cyclic imines using chiral phosphoric acids and Ag(I) catalysts has been employed to synthesize 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, indicating the potential for creating a variety of functionalized compounds (Ren et al., 2014).

科学研究应用

合成和化学性质

- 合成技术:已经探索了各种合成技术,用于类似于N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑啉-2-基)环戊基甲酰胺的化合物。例如,已经使用Lewis酸介导的环化反应来生产新颖的1,4-苯并噻嗪和苯并噁唑啉,表明了合成相关化合物的潜在途径(Katritzky et al., 2001)。

- 结构表征:已经通过X射线晶体结构分析等各种方法实现了对相关化合物(如二苯并噁啶酮)的结构表征,为类似化合物的分子结构提供了见解(Rudorf et al., 1999)。

潜在药理应用

- 抗菌和抗癌潜力:某些苯并噁唑啉衍生物显示出作为抗菌和抗癌剂的潜力。例如,苯并噁唑啉-1,2,3-三唑杂合物已经证明对各种细菌菌株和癌细胞系具有有效性(Kuntala et al., 2015)。

- 环氧化酶和脂氧合酶抑制:已经确定一些苯并噁唑啉衍生物为环氧化酶和5-脂氧合酶的双重抑制剂,表明了其在抗炎应用中的潜力(Hamer et al., 1996)。

高级化学应用

- 催化和对映选择性反应:已经对使用环式二苯并[b,f][1,4]噁唑啉进行催化对映选择性氮-雷福马斯基反应的研究进行了研究,这可能与合成与N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑啉-2-基)环戊基甲酰胺相关的手性化合物相关(Munck et al., 2017)。

属性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKIWQUWZDEOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

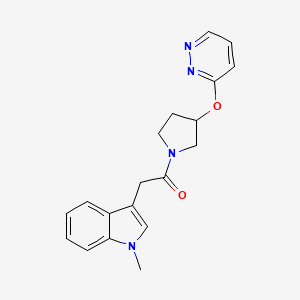

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)

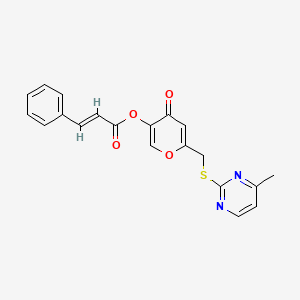

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2491353.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

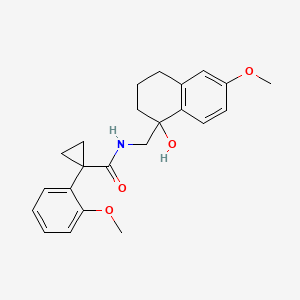

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)

![4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B2491370.png)